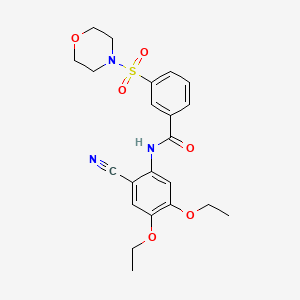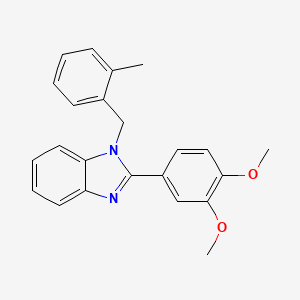
1-Ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of ethyl, methylphenyl, and pyridinyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(S)-NHR’
In this case, the specific reactants would be an ethylamine, a 2-methylphenyl isothiocyanate, and a pyridin-4-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: Thiourea compounds can be oxidized to form urea derivatives.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学研究应用
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-microbial agent.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用机制
The mechanism of action of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
Similar Compounds
- 1-ETHYL-3-(2-METHYLPHENYL)THIOUREA
- 1-ETHYL-3-(PYRIDIN-4-YL)THIOUREA
- 1-ETHYL-3-(2-METHYLPHENYL)-1-(METHYL)THIOUREA
Uniqueness
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is unique due to the combination of ethyl, methylphenyl, and pyridinyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
属性
分子式 |
C16H19N3S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
1-ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C16H19N3S/c1-3-19(12-14-8-10-17-11-9-14)16(20)18-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,18,20) |
InChI 键 |
DWLLDQSUUYITKH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11501694.png)
![[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)

![5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501704.png)
![4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11501710.png)
![N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11501712.png)
![1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11501727.png)

![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501740.png)
![Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11501754.png)
![N-{4-[(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11501755.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501756.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11501759.png)
![ethyl 4-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11501765.png)
